5-Chloro-3-hydroxypicolinonitrile
Overview
Description
5-Chloro-3-hydroxypicolinonitrile is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.55 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of 3-Hydroxy-4-Substituted Picolinonitriles, which includes this compound, has been achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion . Another study reported the catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered aromatic ring with a chlorine atom, a hydroxyl group, and a nitrile group attached to it .Scientific Research Applications
Cross-Coupling Reactions
5-Chloro-3-hydroxypicolinonitrile is utilized in cross-coupling reactions. For example, it's involved in the synthesis of 5,5′-bi(1,10-phenanthroline) through treatment with 4-hydroxyphthalonitrile (Ağırtaş, 2017).
Complexation with Metal Ions
This compound has been studied for its ability to form complexes with various metal ions. It's involved in the determination of thorium(IV) and uranium(VI) complexes (Ünak et al., 1995).
Cytotoxic Effects on Cancer Cells
Research has explored its derivatives for potential anticancer activities. One study investigated the cytotoxic effects of its derivatives on MCF-7 cells, highlighting pathways of induced apoptosis (Zahedifard et al., 2015).
Formation of Metal Ion-Selective Lariat Ethers
The compound is instrumental in synthesizing CHQ-substituted macrocycles that show selective metal ion complexation, useful in various analytical applications (Bordunov et al., 1996).
Enzyme Inhibition and Antioxidant Properties
Its derivatives have shown significant acetylcholinesterase and butyrylcholinesterase inhibitory properties, suggesting potential applications in treating Alzheimer’s diseases and diabetes mellitus (Barut & Demirbaş, 2020).
Antituberculosis Applications
Some research indicates that this compound has potential antituberculosis activities, making it a candidate for treating this infection (Kolehmainen et al., 2012).
Safety and Hazards
Future Directions
While specific future directions for 5-Chloro-3-hydroxypicolinonitrile are not explicitly stated in the available literature, it’s worth noting that research in the field of chemistry often involves the synthesis of new derivatives of known compounds, testing their biological activity, and optimizing their properties for potential applications .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds, such as chloroxylenol, work by binding to certain proteins on the cell membrane of bacteria, disrupting the membrane and allowing the contents of the bacterial cell to leak out .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles, which includes 5-chloro-3-hydroxypicolinonitrile, is achieved via gold(i)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent n o bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-hydroxypicolinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor. The inhibition of acetylcholinesterase by this compound can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, this compound has been observed to interact with proteins involved in the WNT/β-catenin signaling pathway, such as Dishevelled 1 (DVL1) protein . These interactions can modulate the pathway’s activity, influencing various cellular functions.
Cellular Effects
The effects of this compound on cellular processes are diverse. In cancer cells, this compound has demonstrated anticancer activity by inhibiting the WNT/β-catenin signaling pathway . This inhibition can lead to reduced cell proliferation and increased apoptosis. Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase can alter neurotransmission, impacting neuronal cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine, leading to its accumulation in synaptic clefts. This accumulation can enhance cholinergic signaling. Additionally, this compound binds to the PDZ domain of Dishevelled 1 (DVL1) protein, inhibiting its interaction with the Frizzled receptor . This inhibition disrupts the WNT/β-catenin signaling pathway, affecting cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its degradation can occur over extended periods, potentially affecting its efficacy. Long-term exposure to this compound in in vitro studies has revealed sustained inhibition of acetylcholinesterase activity and prolonged disruption of the WNT/β-catenin signaling pathway . These effects can lead to long-term changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to effectively inhibit acetylcholinesterase and modulate the WNT/β-catenin signaling pathway without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus of cells. The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments . For example, its interaction with nuclear proteins can facilitate its accumulation in the nucleus, where it can influence gene expression and other nuclear processes.
Properties
IUPAC Name |
5-chloro-3-hydroxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALIPPDQWVRUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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